molecular formula C14H16F3NOS B2947256 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one CAS No. 1797205-03-8

3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2947256
CAS No.: 1797205-03-8
M. Wt: 303.34
InChI Key: VITZEDYMBLVZLH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a fluorinated ketone derivative featuring a 1,4-thiazepane ring substituted with a phenyl group at the 7-position. The trifluoromethyl group on the propanone moiety enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions .

Properties

IUPAC Name

3,3,3-trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NOS/c15-14(16,17)10-13(19)18-7-6-12(20-9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITZEDYMBLVZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropanone with 7-phenyl-1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound 1,4-Thiazepane + propan-1-one -CF₃ at C3 of propanone Enhanced lipophilicity, potential CNS activity (inferred)
1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one 1,4-Thiazepane + propan-1-one -SPh (phenylthio) at C3 of propanone Possible thiol-mediated enzyme inhibition
3-Hydroxy-1-(3,5-dimethoxy-4-hydroxyphenyl)-propan-1-one Phenylpropanoid -OH, -OCH₃ on phenyl; -OH at C3 Antioxidant activity
5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide Thiophene-sulfonamide -CF₃, -Cl, -SO₂NH₂ Alzheimer’s disease treatment (GSI-953)

Key Observations:

Fluorine vs. Sulfur Substituents :
The trifluoro group in the target compound increases electronegativity and metabolic resistance compared to the phenylthio group in its analog. This substitution likely alters binding affinity to targets like γ-secretase (a common target for trifluorinated compounds) . In contrast, the phenylthio analog may exhibit stronger interactions with cysteine-rich enzymes due to its thiol moiety .

Thiazepane vs. Phenylpropanoid Scaffolds: The 1,4-thiazepane core provides conformational flexibility and basicity, which is absent in rigid phenylpropanoids (e.g., 3-hydroxy-1-phenylpropan-1-one derivatives). Phenylpropanoids are primarily antioxidants, whereas thiazepane derivatives are explored for neurological applications .

Comparison with Fluorinated Drug Candidates :
The trifluoromethyl motif aligns with compounds like Begacestat (GSI-953), a γ-secretase inhibitor for Alzheimer’s. However, Begacestat’s thiophene-sulfonamide group enables stronger hydrogen bonding, whereas the target compound’s ketone may favor hydrophobic interactions .

Research Findings and Limitations

  • Synthetic Challenges : The 7-phenyl-1,4-thiazepane moiety requires multistep synthesis, as seen in analogs from thiadiazolo-pyrimidine derivatives (e.g., ethyl carboxilate intermediates) .
  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence. SHELX-based structural studies (common for small molecules) are recommended to resolve this .

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